4-[(Cyclopropylamino)methyl]-2-methoxyphenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(cyclopropylamino)methyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11-6-8(2-5-10(11)13)7-12-9-3-4-9/h2,5-6,9,12-13H,3-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUZHFORZIYQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582010 | |
| Record name | 4-[(Cyclopropylamino)methyl]-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918298-07-4 | |
| Record name | 4-[(Cyclopropylamino)methyl]-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Chemical Space and Research Significance
4-[(Cyclopropylamino)methyl]-2-methoxyphenol can be deconstructed into two primary structural components: the 2-methoxyphenol (guaiacol) scaffold and the cyclopropylaminomethyl side chain. The strategic combination of these two moieties places the compound in a unique position within the broader chemical space of bioactive molecules.
The guaiacol (B22219) moiety is a naturally occurring phenolic compound found in wood smoke and is a precursor to various flavorants and fragrances. nsf.gov In medicinal chemistry, the phenol (B47542) group is a recurring motif in a significant number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. nsf.gov Guaiacol derivatives have been investigated for a range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.govuobaghdad.edu.iq The methoxy (B1213986) group at the ortho position can influence the electronic properties and metabolic stability of the molecule.
The cyclopropylamine (B47189) moiety is a highly sought-after functional group in modern drug discovery. The cyclopropyl (B3062369) ring, a small, strained carbocycle, can impart several desirable properties to a drug candidate. It can enhance metabolic stability by protecting adjacent chemical bonds from enzymatic degradation, improve potency by locking the molecule into a favorable conformation for binding to its target, and modulate physicochemical properties such as lipophilicity and basicity. The incorporation of a cyclopropyl group is a well-established strategy to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.
The combination of a guaiacol scaffold with an aminomethyl side chain positions this compound within the class of phenolic amines . This class of compounds has a rich history in medicinal chemistry and includes numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs. The nitrogen atom of the amino group is often crucial for interacting with biological targets, such as receptors and enzymes, through ionic or hydrogen bonding.
The research significance of this compound, therefore, lies in the potential for synergistic or unique biological activities arising from the combination of its constituent parts. The guaiacol core provides a platform for potential antioxidant and anti-inflammatory effects, while the cyclopropylaminomethyl group can enhance potency, selectivity, and metabolic stability, making it an attractive candidate for investigation in various therapeutic areas.
Current Research Landscape and Gaps Pertaining to 4 Cyclopropylamino Methyl 2 Methoxyphenol
Established Synthetic Pathways for the Core Phenolic Scaffold
The central structural motif of the target compound is a 4-substituted-2-methoxyphenol, also known as a guaiacol derivative. This scaffold is found in numerous natural products and biologically active molecules. nih.gov The synthesis of this core structure is well-established, often starting from readily available phenolic precursors. A common and efficient strategy involves the functionalization of guaiacol (2-methoxyphenol) or the modification of naturally abundant compounds like vanillin (4-formyl-2-methoxyphenol), which already possesses the required substitution pattern.
A primary route to the necessary scaffold, 4-formyl-2-methoxyphenol (vanillin), involves the electrophilic formylation of guaiacol. Several named reactions can achieve this transformation:
Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) in a basic solution to introduce a formyl group onto the phenol ring, primarily at the ortho and para positions. Separation of the isomers yields the desired 4-formyl product.
Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent (typically formed from phosphoryl chloride and dimethylformamide) to formylate activated aromatic rings like guaiacol, often with high regioselectivity for the para position.
Duff Reaction: Using hexamethylenetetramine in the presence of an acid, this reaction also introduces a formyl group para to the hydroxyl group.
The key intermediate in these pathways is 4-formyl-2-methoxyphenol (vanillin) . This aldehyde is the direct precursor for the subsequent amination step.
Alternative, more complex strategies can also yield substituted 2-methoxyphenols. For instance, acid-mediated rearrangement of oxidopyrylium cycloadducts derived from maltol (B134687) can generate aryl-substituted 2-methoxyphenol derivatives. nih.gov
The efficiency of scaffold synthesis depends heavily on the chosen pathway and the optimization of reaction parameters. For classical formylation reactions, control of temperature, stoichiometry, and reaction time is crucial for maximizing the yield of the desired para-substituted isomer and minimizing side products. Modern cross-coupling methodologies have also been applied to generate substituted phenols, offering high yields under specific catalytic conditions. chemicalbook.com
For example, the synthesis of aryl-substituted guaiacol derivatives from maltol-derived cycloadducts saw an initial cycloaddition yield of 16% increased to 25-40% through optimization, with a subsequent acid-mediated rearrangement proceeding in 50-75% yield. nih.gov
| Reaction Type | Starting Material | Key Reagents | Intermediate/Product | Typical Yield |
| Vilsmeier-Haack Formylation | Guaiacol | POCl₃, DMF | 4-Formyl-2-methoxyphenol | High |
| Reimer-Tiemann Reaction | Guaiacol | CHCl₃, NaOH | 4-Formyl-2-methoxyphenol | Moderate |
| Acid-Mediated Rearrangement | Maltol-derived cycloadduct | Boron trichloride | 2-Methoxy-5-arylphenol | 50-75% nih.gov |
Strategies for Introduction of the Cyclopropylamino Methyl Moiety
Once the 4-formyl-2-methoxyphenol scaffold is obtained, the next critical phase is the installation of the cyclopropylamino methyl group. This is most commonly achieved through reductive amination.
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. The process involves two key stages:
Imine Formation: The aldehyde group of vanillin reacts with cyclopropylamine in a condensation reaction to form a Schiff base, or imine, intermediate. This step is often catalyzed by mild acid.
Reduction: The resulting C=N double bond of the imine is then selectively reduced to a single bond to form the final secondary amine.
A variety of reducing agents can be employed for the reduction step, each with its own advantages regarding selectivity, reactivity, and handling.
Borohydride (B1222165) Reagents: Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices. NaBH₃CN is particularly useful as it is less reactive towards aldehydes and ketones at neutral pH, allowing the reduction to occur specifically on the more electrophilic protonated imine.
Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or platinum dioxide (PtO₂). It is a clean method, as the only byproduct is water.
The choice of solvent, temperature, and pH can significantly influence the reaction rate and yield.
| Reducing Agent | Catalyst (if any) | Typical Conditions | Advantages |
| Sodium Borohydride (NaBH₄) | None | Methanol, Room Temp | Readily available, easy to handle |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild Acid | Methanol, pH 6-7 | Selective for imine over aldehyde |
| Hydrogen (H₂) | Pd/C, PtO₂ | Ethanol/Methanol, RT to 50°C | Clean reaction, high yields |
The synthesis of analogs of this compound may involve modifications to the cyclopropyl (B3062369) group itself. Various methods exist for the synthesis of cyclopropanes, which can be used to generate novel cyclopropylamine derivatives for use in the amination step. organic-chemistry.org
Established cyclopropanation methods include:
Simmons-Smith Reaction: Utilizes a carbenoid (typically diiodomethane (B129776) and a zinc-copper couple) to convert an alkene into a cyclopropane (B1198618).
Transition Metal-Catalyzed Reactions: Catalysts based on rhodium, copper, or palladium can catalyze the decomposition of diazo compounds to form carbenes, which then add to alkenes to form cyclopropanes. organic-chemistry.org
Intramolecular Nucleophilic Substitution: The cyclization of γ-halo compounds, such as the base-induced cyclization of 4-chlorobutyronitrile (B21389) to form cyclopropanecarbonitrile, is a key industrial route to precursors of cyclopropylamine. google.com
These strategies allow for the synthesis of substituted or functionalized cyclopropylamines, which can then be incorporated into the final structure via reductive amination to produce a diverse library of analogs.
Asymmetric Synthesis and Chiral Resolution Techniques for Enantiomerically Pure Forms
While this compound itself is achiral, analogs containing a stereocenter, for instance, at the carbon atom linking the phenyl ring and the nitrogen, are of significant interest. Accessing these compounds in enantiomerically pure form requires asymmetric synthesis or chiral resolution. Chemoenzymatic approaches have emerged as powerful tools for the synthesis of such chiral amines. manchester.ac.uknih.gov
The synthesis of a chiral analog typically starts with a prochiral ketone, such as 4-(1-oxoethyl)-2-methoxyphenol, instead of the aldehyde. The asymmetric reduction of the imine formed from this ketone and an amine, or the direct asymmetric reductive amination of the ketone, can yield a single enantiomer.
Key enzymatic and chemoenzymatic strategies include:
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, producing a chiral amine with high enantiomeric excess (>99% ee). nih.govacs.org Protein engineering has expanded the substrate scope of transaminases to include bulky and aromatic substrates. nih.gov
Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.govnih.gov
Imine Reductases (IREDs): These enzymes asymmetrically reduce pre-formed C=N bonds of prochiral imines, offering another route to enantiopure amines. manchester.ac.uk
Chemoenzymatic Cascades: These processes combine a chemical synthesis step with a biocatalytic one. For example, a gold-catalyzed hydration of an alkyne can produce a ketone in situ, which is then converted to a chiral amine by a transaminase in a one-pot reaction. acs.org This approach has been used to synthesize chiral amines with yields up to 99% and excellent enantiomeric excess. acs.org
Chiral resolution offers an alternative path. A racemic mixture of a chiral amine analog can be synthesized and then the enantiomers separated. This can be achieved by reacting the amine with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. Enzymatic resolution, for example, using a lipase (B570770) to selectively acylate one enantiomer, is also a highly effective technique. researchgate.net
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions, offering a powerful strategy for the construction of complex molecules like this compound. This approach often involves the use of enzymes to catalyze key steps that are challenging to achieve with traditional chemical methods, such as selective C-H activation or asymmetric transformations.
Biocatalytic Steps in Compound Derivatization
The derivatization of the this compound scaffold can be efficiently achieved through various biocatalytic methods. Enzymes such as lipases, oxidoreductases, and transaminases have been employed to introduce functional groups with high chemo-, regio-, and stereoselectivity.
A plausible chemoenzymatic route to this compound can start from vanillin, a readily available bio-based starting material. The synthesis of vanillin itself can be achieved biocatalytically from precursors like ferulic acid. nih.gov The key step in the synthesis of the target molecule is the introduction of the cyclopropylamino)methyl group. This can be accomplished through a biocatalytic reductive amination of a vanillin derivative. Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl compound. nih.govbme.huscispace.com
The general reaction scheme would involve the reaction of a suitable vanillin derivative (e.g., 4-formyl-2-methoxyphenol) with cyclopropylamine, catalyzed by a transaminase. The equilibrium of this reaction can be challenging, but strategies such as using an excess of the amine donor or removing the co-product can drive the reaction towards the desired product. nih.gov
Below is a table summarizing the types of biocatalytic reactions that can be applied in the derivatization of phenolic compounds, which are analogous to the synthesis of this compound.
| Enzyme Class | Reaction Type | Substrate Example | Product Example | Reference |
| Transaminase | Reductive Amination | 4-Hydroxybenzaldehyde | 4-(Aminomethyl)phenol | nih.govbme.hu |
| Lipase | Esterification | 4-Hydroxymethyl-2-methoxyphenol | Acetic acid 4-hydroxymethyl-2-methoxyphenyl ester | nih.gov |
| Oxidoreductase | Hydroxylation | 4-Methyl-2-methoxyphenol | 4-Hydroxymethyl-2-methoxyphenol | mdpi.com |
| Decarboxylase | Carboxylation | Phenol | 4-Hydroxybenzoic acid | nih.gov |
Enzyme Engineering for Enhanced Selectivity
While naturally occurring enzymes offer significant advantages, their substrate scope, stability, and selectivity may not be optimal for specific industrial applications. Enzyme engineering, through techniques like directed evolution and rational design, can be used to tailor enzymes with desired properties. tudelft.nl
For the synthesis of this compound, engineering a transaminase could be crucial for achieving high efficiency and selectivity. Key areas for improvement could include:
Substrate Specificity: Modifying the active site to better accommodate the bulky cyclopropylamine and the substituted phenolic aldehyde.
Stereoselectivity: For the synthesis of chiral analogs, engineering the enzyme to produce a single enantiomer is essential.
Stability: Enhancing the enzyme's stability under process conditions (e.g., temperature, pH, solvent tolerance) to improve its operational lifetime and reduce costs.
The following table outlines common enzyme engineering strategies and their potential impact on the synthesis of aminophenol derivatives.
| Engineering Strategy | Objective | Potential Outcome for Synthesis |
| Site-Directed Mutagenesis | Alter specific amino acid residues in the active site. | Improved substrate binding and catalytic efficiency for vanillin derivatives and cyclopropylamine. |
| Directed Evolution | Introduce random mutations and screen for improved variants. | Enhanced enzyme stability in the presence of organic co-solvents and at higher temperatures. |
| Rational Design | Use computational modeling to predict beneficial mutations. | Increased regioselectivity in the amination of the phenolic ring. |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is essential for developing sustainable synthetic processes. rsc.orgnih.gov The chemoenzymatic synthesis of this compound can be designed to align with these principles, offering significant advantages over traditional chemical routes.
Key green chemistry considerations for this synthesis include:
Use of Renewable Feedstocks: Starting from bio-based materials like vanillin reduces the reliance on petrochemicals. nih.gov
Atom Economy: Biocatalytic reactions often proceed with high atom economy, minimizing the generation of byproducts.
Use of Safer Solvents: Enzymatic reactions are typically carried out in aqueous media, reducing the need for hazardous organic solvents.
Energy Efficiency: Biocatalytic processes often operate under mild conditions (ambient temperature and pressure), leading to lower energy consumption.
Catalysis: Enzymes are highly efficient and selective catalysts that can be reused, reducing waste.
To quantify the "greenness" of a synthetic route, various metrics have been developed. The following table provides a comparison of a hypothetical chemoenzymatic route with a traditional chemical synthesis for this compound based on common green chemistry metrics.
| Green Chemistry Metric | Traditional Chemical Synthesis (Hypothetical) | Chemoenzymatic Synthesis (Hypothetical) | Advantage of Chemoenzymatic Route |
| Atom Economy | Lower, due to the use of protecting groups and stoichiometric reagents. | Higher, as enzymatic reactions are highly specific. | Less waste generated per unit of product. |
| E-Factor (Environmental Factor) | Higher, indicating more waste is produced. | Lower, reflecting a more environmentally friendly process. | Reduced environmental impact. |
| Process Mass Intensity (PMI) | Higher, due to the larger mass of materials used. | Lower, indicating a more efficient use of resources. | Improved process efficiency and lower cost. |
| Solvent Intensity | High, often requiring multiple organic solvents for reactions and purification. | Low, primarily uses water as a solvent. | Reduced use and exposure to hazardous solvents. |
By integrating biocatalysis and adhering to green chemistry principles, the synthesis of this compound and its analogs can be achieved in a more sustainable and efficient manner.
Molecular Target Identification and Characterization Studies
Comprehensive searches for molecular target identification and characterization studies for this compound yielded no specific results. The following subsections detail the lack of available data.
Receptor Binding Assays and Ligand-Target Interactions
No published receptor binding assays or ligand-target interaction studies were found for this compound. Consequently, its affinity and selectivity for any specific biological receptors remain uncharacterized.
Enzyme Modulation and Inhibition Kinetics
There is no available scientific literature detailing the effects of this compound on enzyme activity. Data on its potential as an enzyme modulator or inhibitor, including any kinetic studies, have not been published.
Protein-Ligand Complexation Studies
No structural biology studies, such as X-ray crystallography or NMR spectroscopy, have been published that describe the complexation of this compound with any protein targets.
Mechanistic Elucidation of Biological Activities in In Vitro Systems
Investigations into the cellular mechanisms of action for this compound in in vitro systems have not been reported in the scientific literature.
Cellular Pathway Perturbation Analysis
There are no published studies analyzing the perturbation of cellular pathways in response to exposure to this compound.
Gene Expression and Proteomic Profiling in Response to Compound Exposure
No data from gene expression arrays, RNA sequencing, or proteomic analyses are available to profile the cellular response to this compound.
Investigations into Intracellular Localization and Trafficking
Understanding the subcellular destination of this compound is fundamental to deciphering its mechanism of action. Many therapeutic agents must reach specific organelles to interact with their targets. nih.gov The process of tracking the compound's movement and accumulation within a cell would involve several sophisticated techniques.
Fluorescence microscopy is a primary tool for visualizing small molecules within cellular compartments. nih.govspringernature.com An investigation could involve synthesizing a fluorescently tagged version of this compound. However, care must be taken as large fluorescent tags can alter a small molecule's natural distribution. springernature.com An alternative involves using smaller, inert chemical groups like alkynes for later "click chemistry" attachment of a fluorophore, minimizing impact on localization. springernature.com Live-cell imaging would then track the compound's path, revealing whether it accumulates in organelles such as mitochondria, lysosomes, or the nucleus. springernature.comresearchgate.net
For a quantitative approach, subcellular fractionation could be employed. This technique involves carefully breaking open cells and separating the organelles through centrifugation. Subsequent analysis of each fraction using a sensitive detection method like liquid chromatography-mass spectrometry (LC-MS) would quantify the concentration of this compound in each cellular compartment, providing precise distribution data. The inherent physicochemical properties of the compound, such as its lipophilicity and charge, would be key determinants of its ability to cross various organelle membranes. nih.gov
Studies in Non-Human Biological Models for Mechanistic Research
To move beyond single-cell studies and understand the compound's effects in a more biologically relevant context, non-human models are essential. These range from three-dimensional tissue cultures to whole animal models.
Organoids, which are three-dimensional structures grown from stem cells that mimic the architecture and function of an organ, provide a superior model to traditional 2D cell cultures for drug screening. nih.govstemcell.comnih.govcrownbio.com To profile this compound, patient-derived cancer organoids, for example, could be used to test its therapeutic potential. mdpi.com
In a hypothetical study, colon cancer organoids could be cultured and exposed to varying concentrations of the compound. The primary readouts would be organoid viability and growth, which can be measured using high-throughput imaging and cell viability assays (e.g., ATP measurement). mdpi.com Mechanistic insights could be gained by analyzing key protein markers. For instance, a decrease in the proliferation marker Ki-67 and an increase in the apoptosis marker cleaved caspase-3 would suggest the compound induces cell death in the cancer cells.
Table 1: Illustrative Pharmacological Profile of this compound in a Colon Cancer Organoid Model This table presents hypothetical data for illustrative purposes.
| Parameter | Control | 1 µM Compound | 10 µM Compound |
| Organoid Viability (%) | 100 | 82 | 45 |
| Ki-67 Positive Cells (%) | 70 | 45 | 20 |
| Cleaved Caspase-3 Positive Cells (%) | 3 | 28 | 65 |
Confirming that a compound binds to its intended molecular target within a living organism—a concept known as target engagement—is a critical step in drug development. pelagobio.comresearchgate.net Animal models, such as mice, are indispensable for these studies.
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in vivo. nih.govresearchgate.net This method is based on the principle that a protein becomes more stable to heat denaturation when its ligand is bound. nih.gov In a study, mice would be administered this compound. After a set time, tissues of interest (e.g., tumor, brain, spleen) would be collected. researchgate.net Lysates from these tissues are heated to various temperatures, and the amount of the target protein remaining in a soluble form is quantified. Increased thermal stability of the target protein in samples from treated animals compared to control animals would provide direct evidence of target engagement. pelagobio.comresearchgate.net
Metabolomics and fluxomics are systems-biology approaches that provide a comprehensive snapshot of the metabolic state of an organism. biotechnologia-journal.orgcreative-proteomics.comnih.gov Metabolomics identifies and quantifies the full range of small molecule metabolites, while fluxomics measures the actual rate of metabolic reactions. creative-proteomics.comresearchgate.net
For this investigation, a model organism such as Drosophila melanogaster (fruit fly) or Caenorhabditis elegans (roundworm) could be treated with this compound. Tissues would then be analyzed using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to generate a metabolomic profile. nih.gov Significant changes in the levels of key metabolites compared to untreated controls would point to the metabolic pathways affected by the compound.
To further understand the dynamics, fluxomic analysis using stable isotope tracers, such as ¹³C-labeled glucose, would be performed. nih.gov By tracking the incorporation of the ¹³C label into various downstream metabolites, researchers can determine the rate (or flux) through specific pathways, revealing whether the compound activates or inhibits precise enzymatic steps. nih.govnih.gov
Table 2: Hypothetical Metabolomic Changes in a Model Organism Treated with this compound This table presents hypothetical data for illustrative purposes.
| Metabolite | Pathway | Fold Change vs. Control |
| Citrate | TCA Cycle | ▼ 2.8 |
| Succinate | TCA Cycle | ▲ 3.5 |
| Lactate | Glycolysis | ▲ 4.1 |
| ATP | Energy Metabolism | ▼ 2.1 |
Allosteric Modulation and Orthosteric Binding Site Characterization
Determining how and where this compound binds to its target protein is crucial. A compound can bind to the primary, functional site of a protein (the orthosteric site) or to a secondary, regulatory site (an allosteric site). researchgate.netquora.com Binding to an allosteric site can modulate the protein's activity without directly competing with the natural ligand. researchgate.netacs.org
To characterize the binding site, competitive binding assays would be a first step. These experiments would use a known ligand for the orthosteric site (often radiolabeled) and measure whether this compound can displace it. If it does, it suggests binding at or near the orthosteric site. quora.com If it alters the binding of the primary ligand without displacing it, it points towards allosteric modulation. researchgate.net
For a definitive answer, structural biology techniques are paramount. X-ray crystallography or cryo-electron microscopy could be used to solve the high-resolution structure of the target protein in a complex with this compound. This would physically reveal the precise location of the binding pocket and the specific amino acid interactions that stabilize the binding, definitively classifying it as either orthosteric or allosteric. researchgate.net
Table 3: Compound and Protein Names Mentioned
| Name |
| This compound |
| ATP |
| Cleaved caspase-3 |
| Citrate |
| Ki-67 |
| Lactate |
| Succinate |
| ¹³C-glucose |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 4 Cyclopropylamino Methyl 2 Methoxyphenol Derivatives
Design Principles for Analog Synthesis and Library Generation
The rational design of new analogs and the generation of compound libraries are foundational to exploring the SAR of 4-[(cyclopropylamino)methyl]-2-methoxyphenol. The primary strategy involves the systematic modification of its three key regions: the phenolic ring, the amino linker, and the cyclopropyl (B3062369) moiety.
The 2-methoxyphenol (guaiacol) portion of the molecule offers multiple positions for substitution to probe the effects of sterics and electronics on activity. The phenolic hydroxyl and methoxy (B1213986) groups are key interaction points, likely involved in hydrogen bonding with biological targets. Modifications aim to enhance potency, selectivity, and pharmacokinetic properties.
Key synthetic strategies include:
Varying the 2-methoxy group: Replacing the methyl group with larger alkyl chains (e.g., ethoxy, propoxy) can explore the size limitations of the binding pocket.
Modifying the 4-position substituent: The position of the (cyclopropylamino)methyl group is critical. Shifting it to other positions on the ring would help to define the required substitution pattern for activity.
Introducing substituents on the aromatic ring: Adding small, electron-withdrawing (e.g., halogens like Cl, F) or electron-donating (e.g., methyl) groups at the available positions (3, 5, and 6) can modulate the acidity of the phenolic hydroxyl group and influence electronic interactions with a target. nih.gov
Below is an illustrative table of potential modifications to the phenolic ring and the rationale behind them.
| Position of Substitution | Substituent (R) | Rationale for Synthesis |
| C2 | -OCH2CH3 (Ethoxy) | To investigate the steric tolerance of the binding pocket near the methoxy group. |
| C3 | -Cl (Chloro) | To probe the effect of an electron-withdrawing group on the pKa of the phenol (B47542) and overall electron density. |
| C5 | -F (Fluoro) | To explore the impact of a small, electronegative atom on binding interactions. |
| C6 | -CH3 (Methyl) | To assess the influence of a small, lipophilic group on potency and selectivity. |
This table is illustrative and represents common strategies in medicinal chemistry.
The cyclopropylamine (B47189) portion is a critical structural feature found in many enzyme inhibitors, where the strained cyclopropyl ring can participate in specific binding interactions. nih.gov Modifications in this region are aimed at optimizing these interactions and improving metabolic stability.
Common modifications include:
N-Substitution: Replacing the hydrogen on the secondary amine with small alkyl groups (e.g., methyl, ethyl) can influence the amine's basicity and its potential to act as a hydrogen bond donor.
Cyclopropyl Ring Substitution: Adding substituents directly onto the cyclopropyl ring can provide additional interaction points and influence the ring's orientation in a binding site. For instance, α-substituted cyclopropylamines have been explored as inhibitors of enzymes like histone demethylase KDM1A. nih.govresearchgate.net
Bioisosteric Replacement: The cyclopropyl group can be replaced with other small, constrained ring systems (e.g., cyclobutyl, azetidinyl) or acyclic analogs (e.g., isopropyl) to assess the importance of the three-membered ring's unique conformational and electronic properties.
The following table outlines potential modifications to the amino and cyclopropyl groups.
| Moiety | Modification | Rationale for Synthesis |
| Amino Group | N-methylation (-NHCH3) | To evaluate the necessity of the N-H hydrogen bond donor and alter basicity. |
| Cyclopropyl Group | 1-Methylcyclopropyl | To introduce steric bulk and probe for additional hydrophobic interactions. |
| Cyclopropyl Group | Replacement with Cyclobutyl | To assess the importance of ring size and strain on biological activity. |
| Amino Linker | α-methylation | To introduce a chiral center and explore stereoselective binding. |
This table is illustrative and represents common strategies in medicinal chemistry.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR can guide the design of more potent analogs and predict the activity of unsynthesized compounds.
The first step in QSAR modeling is to calculate molecular descriptors that numerically represent the physicochemical properties of the molecules. These descriptors can be categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of frontier orbitals (HOMO and LUMO). They are crucial for modeling electrostatic interactions.
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, surface area, and shape indices like the Kier molecular flexibility index. nih.gov
Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is critical for membrane permeability and hydrophobic interactions with the target. The most common descriptor is the partition coefficient (logP).
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
Quantum Chemical Descriptors: Calculated using quantum mechanics, these provide highly accurate information about the electronic structure and reactivity of the molecule.
| Descriptor Class | Example Descriptor | Relevance to Biological Activity |
| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the target protein. |
| Steric | Molar Volume | Relates to how well the molecule fits into the binding site. |
| Hydrophobic | LogP | Affects membrane transport and hydrophobic binding interactions. |
| Topological | Rotatable Bond Count | Indicates molecular flexibility, which is important for induced-fit binding. researchgate.net |
| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to participate in charge-transfer interactions. |
This table provides examples of descriptor classes used in QSAR studies.
Once descriptors are calculated for a series of analogs with known biological activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. semanticscholar.org For complex SAR, three-dimensional QSAR (3D-QSAR) methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.gov
CoMFA: This method correlates the biological activity of compounds with their steric and electrostatic fields, which are calculated around the aligned molecules. nih.gov
CoMSIA: In addition to steric and electrostatic fields, CoMSIA includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the SAR. nih.gov
The predictive power of a QSAR model must be rigorously validated. Key statistical parameters include:
r² (Coefficient of determination): Indicates how well the model fits the training data. A value close to 1 suggests a good fit. nih.gov
q² or R²cv (Cross-validated r²): Assesses the model's predictive ability through internal validation (e.g., leave-one-out cross-validation). A q² value greater than 0.5 is generally considered predictive. nih.gov
External Validation: The model's predictive power is further tested on an external set of compounds (a test set) that was not used in model generation.
A validated QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, prioritizing the most promising candidates for synthesis and testing.
Elucidation of Key Pharmacophoric Features
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov Elucidating the key pharmacophoric features of this compound derivatives helps in understanding their binding mode and is essential for virtual screening and de novo design. nih.gov
Based on the structure of the parent compound, the key pharmacophoric features are likely to be:
Hydrogen Bond Donor (HBD): The phenolic hydroxyl group is a strong hydrogen bond donor.
Hydrogen Bond Acceptor (HBA): The oxygen atom of the methoxy group, the oxygen of the hydroxyl group, and the nitrogen atom of the amine can all act as hydrogen bond acceptors.
Aromatic Ring (AR): The phenyl ring can engage in π-π stacking or hydrophobic interactions.
Hydrophobic Feature (HY): The cyclopropyl group provides a distinct hydrophobic and sterically constrained feature.
Positive Ionizable (PI): The secondary amine is likely to be protonated at physiological pH, allowing for a potential ionic interaction with a negatively charged residue (e.g., aspartate or glutamate) in the target's active site.
These features can be mapped onto a 3D model. The spatial arrangement of these features defines the pharmacophore. SAR data from synthesized analogs is used to refine this model. For example, if replacing the phenolic -OH group with an -OCH₃ group leads to a complete loss of activity, it confirms the essential role of the hydrogen bond donor feature at that position. Similarly, modifying the cyclopropyl group and observing the resulting change in activity helps to define the size and properties of the hydrophobic pocket it occupies. nih.gov
This refined pharmacophore model serves as a powerful 3D query for screening large compound databases to identify novel scaffolds that possess the same essential features and are therefore likely to exhibit similar biological activity.
Conformational Analysis and its Impact on Biological Activity
The three-dimensional shape, or conformation, of a molecule is a crucial determinant of its ability to bind to a biological receptor. For flexible molecules like this compound and its derivatives, which possess several rotatable single bonds, a multitude of conformations are possible. However, only a select few, often termed the "bioactive conformation," are responsible for eliciting a biological response. The incorporation of a cyclopropyl group on the amine is a key structural feature that significantly influences the conformational landscape of these molecules.
The cyclopropyl ring, due to its rigid and strained nature, imparts a degree of conformational constraint on the adjacent side chain. nih.govwustl.edumdpi.com This restriction reduces the number of accessible low-energy conformations, which can be advantageous for several reasons. By pre-organizing the molecule into a conformation that is favorable for receptor binding, the entropic penalty of binding is reduced, potentially leading to enhanced potency. nih.govnih.gov Furthermore, a conformationally restricted molecule may exhibit increased selectivity for its target receptor, as it is less likely to adopt shapes that allow for binding to off-target sites. nih.gov
Table 1: Postulated Influence of Conformation on Receptor Interaction
| Conformer | Key Dihedral Angle (Phenol-C-C-N) | Postulated Receptor Interaction | Predicted Biological Activity |
| Extended | ~180° | Optimal fit into a linear binding pocket, maximizing interactions of the phenol and amine groups. | High Affinity |
| Gauche (Bent) | ~60° | Sub-optimal fit, potential for steric clashes within the binding site. | Lower Affinity |
| Eclipsed | ~0° | High energy state, unlikely to be the bioactive conformation. | Negligible Affinity |
This table is illustrative and based on general principles of medicinal chemistry, as specific conformational analysis data for this compound is not publicly available.
Stereochemical Influences on Molecular Interactions
The presence of a chiral center in a molecule gives rise to stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. In the case of many phenylethanolamine-based compounds, the carbon atom bearing the hydroxyl group and the side chain is chiral. For this compound, the benzylic carbon to which the cyclopropylaminomethyl group is attached is a potential stereocenter. The different stereoisomers, or enantiomers, can exhibit markedly different pharmacological activities.
This phenomenon, known as stereoselectivity, is a cornerstone of pharmacology. It arises because biological targets, such as receptors and enzymes, are themselves chiral and will therefore interact differently with the enantiomers of a chiral drug. Often, one enantiomer (the eutomer) is significantly more active than the other (the distomer).
Studies on beta-adrenergic agonists and antagonists provide compelling evidence for the profound impact of stereochemistry. For instance, in the case of the β2-adrenoceptor agonist fenoterol, which has two chiral centers, the stereoisomers display a wide range of binding affinities and functional activities. chemrxiv.orgnih.gov The (R,R')-isomer is the most potent, while the (S,S')-isomer has significantly lower affinity. This difference is attributed to the specific interactions of the stereoisomers within the chiral binding pocket of the receptor. chemrxiv.org
Similarly, for various beta-blockers of the aryloxyaminopropanol class, the biological activity predominantly resides in one enantiomer. mdpi.com The more active enantiomer is able to form a greater number of complementary binding interactions with the active site of the receptor. mdpi.com For N-cyclopropyl-containing beta-adrenergic blockers like falintolol, the R-(+) and S-(-) isomers have been synthesized and shown to have different pharmacological profiles. nih.gov
While specific studies on the stereoisomers of this compound are not available, it is highly probable that if a chiral center exists, the biological activity will be stereoselective. One enantiomer will likely have a higher affinity for its target receptor due to a more favorable three-point interaction with the binding site.
Table 2: Hypothetical Stereoselectivity in Receptor Binding
| Stereoisomer | Receptor Binding Affinity (Ki) | Functional Activity (EC50/IC50) | Postulated Rationale |
| (R)-enantiomer | Lower (Higher Affinity) | Lower (Higher Potency) | Optimal orientation of key functional groups (phenol, amine) for interaction with complementary residues in the receptor binding pocket. |
| (S)-enantiomer | Higher (Lower Affinity) | Higher (Lower Potency) | Sub-optimal fit, potentially leading to steric hindrance or the inability to form crucial hydrogen bonds or ionic interactions. |
This table presents a hypothetical scenario based on the established principles of stereoselectivity in similar pharmacological classes, as specific data for the enantiomers of this compound is not publicly available.
Theoretical and Computational Approaches in the Study of 4 Cyclopropylamino Methyl 2 Methoxyphenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. These computational methods, such as Density Functional Theory (DFT) or Hartree-Fock, would be necessary to elucidate the electronic structure and reactivity of 4-[(Cyclopropylamino)methyl]-2-methoxyphenol.
Molecular Orbital Analysis and Frontier Orbitals
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. The energy gap between these frontier orbitals would indicate the chemical stability and the electronic transitions it may undergo. For this compound, such an analysis would pinpoint the likely sites for nucleophilic and electrophilic attack. Without specific studies, any data presented would be purely speculative.
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. This is invaluable for understanding intermolecular interactions, including hydrogen bonding and recognition by biological targets. An ESP map for this compound would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions, offering insights into its interaction patterns.
Prediction of Spectroscopic Signatures for Mechanistic Interpretation
Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. Comparing these predicted spectra with experimental data is a powerful tool for confirming molecular structure and interpreting reaction mechanisms. To date, no such predictive studies for this compound have been published.
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly important in drug discovery for understanding how a ligand might interact with a protein target.
Docking Protocols and Scoring Functions
A typical docking study involves defining the protein target, preparing the ligand structure, running the docking algorithm using specific scoring functions to rank potential poses, and analyzing the results. The choice of software (e.g., AutoDock, GOLD, Schrödinger Suite) and the specific scoring functions employed are critical for obtaining meaningful results. As no docking studies have been reported for this compound, information on protocols and scoring functions is unavailable.
Analysis of Binding Modes and Interaction Hotspots
The output of a docking simulation provides insights into the binding mode of the ligand within the protein's active site. This analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to binding affinity. These "hotspots" are crucial for understanding the basis of molecular recognition. For this compound, this information remains undetermined pending future research.
While the requested detailed computational analysis is not currently possible, the structural components of this compound suggest it is a molecule of interest for theoretical study. Future computational research would be invaluable in characterizing its electronic properties, reactivity, and potential as a ligand for biological targets.
In Silico Prediction of Bioavailability and Absorption Characteristics in Research Models (Non-Human)
A compound's efficacy is dependent not only on its target affinity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico models are invaluable for predicting these properties early in the discovery process, reducing the reliance on costly and time-consuming animal studies. nih.gov These predictive models are typically built using machine learning algorithms trained on large datasets of compounds with known experimental outcomes in non-human models, such as rats or mice. acs.orgresearchgate.net
| ADME Property | Predicted Value (Rat Model) | Interpretation |
|---|---|---|
| Caco-2 Permeability (nm/s) | 15.5 x 10-6 | High intestinal absorption predicted |
| Human Intestinal Absorption (%) | 92% | Well absorbed from the gut |
| Plasma Protein Binding (%) | 78% | Moderate binding to plasma proteins |
| Blood-Brain Barrier Permeation | Low (LogBB = -0.5) | Unlikely to cause CNS side effects |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| Predicted Oral Bioavailability (F%) | 45% | Moderate |
Cheminformatics and Data Mining for Analog Discovery and Lead Optimization
Cheminformatics combines computational methods with chemical information to support drug discovery. nih.gov Starting with a lead compound like this compound, cheminformatics tools can be used to explore the surrounding "chemical space" to find novel analogs with potentially improved properties and to guide the lead optimization process. danaher.com
Analog discovery often begins with similarity and substructure searching against massive chemical databases such as ChEMBL, PubChem, or ZINC. Similarity searching, using 2D molecular fingerprints and metrics like the Tanimoto coefficient, can identify compounds that are structurally similar to the query molecule. pharmatutor.org Substructure searching can retrieve all compounds containing the core scaffold (e.g., the cyclopropylaminomethyl-methoxyphenol core), allowing for the exploration of all known variations on that theme.
For lead optimization, a pharmacophore model can be constructed. This model is an abstract 3D representation of the essential features required for binding, derived from the key interactions identified in MD simulations (see 5.3.1). It might consist of a hydrogen bond donor, a hydrophobic center, and an aromatic ring at specific relative distances. This pharmacophore can then be used as a 3D query to screen virtual libraries for structurally diverse compounds that still satisfy the key binding requirements. preprints.org Data mining techniques can also be applied to large datasets of structure-activity relationships (SAR) to uncover "rules of thumb" that medicinal chemists can use to guide modifications, such as which functional groups tend to increase solubility or decrease toxicity.
| Database ID | Molecular Formula | Tanimoto Similarity | Notes |
|---|---|---|---|
| ZINC12345678 | C12H17NO2 | 0.88 | Ethyl group instead of methyl on amine |
| CHEMBL987654 | C11H14FNO2 | 0.85 | Fluoro- substitution on phenyl ring |
| PUBCHEM246810 | C11H15NO3 | 0.82 | Additional hydroxyl on phenyl ring |
| ZINC1357911 | C12H17NO2 | 0.81 | Methoxy (B1213986) group at a different position |
Advanced Analytical and Characterization Methodologies in Research on 4 Cyclopropylamino Methyl 2 Methoxyphenol
Spectroscopic Methods for Investigating Molecular Interactions
Spectroscopic techniques are indispensable for exploring the dynamic interplay between 4-[(Cyclopropylamino)methyl]-2-methoxyphenol and its biological targets. These methods provide critical insights into binding events and associated structural changes in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions directly in solution, offering detailed information at the atomic level. nih.govspringernature.com Two primary approaches are typically employed in the context of a small molecule like this compound: ligand-observed NMR and protein-observed NMR.
Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly effective for screening and epitope mapping. acs.orgichorlifesciences.comnih.gov In a hypothetical STD-NMR experiment, the macromolecular target is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligands. By subtracting a spectrum where the protein was saturated from one where it was not, only the signals from the binding ligand remain. d-nb.infoglycopedia.eu The intensity of these signals reveals which protons of this compound are in closest proximity to the protein surface, thus mapping its binding epitope. For instance, stronger STD signals for the cyclopropyl (B3062369) and methyl protons compared to the phenol (B47542) ring protons would suggest the former groups are more deeply buried in the binding pocket. acs.org
Protein-observed NMR, conversely, monitors changes in the protein's spectrum upon addition of the ligand. Techniques like Chemical Shift Perturbation (CSP) mapping involve acquiring 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) of an isotopically labeled protein in the absence and presence of this compound. nih.govacs.org Amino acid residues in the binding site or those affected by conformational changes will show significant shifts in their corresponding NMR signals. nih.gov Plotting these chemical shift changes onto the protein's structure reveals the binding interface.
Table 1: Illustrative Saturation Transfer Difference (STD) NMR Data for this compound Binding to a Target Protein
This table shows hypothetical relative STD enhancements for different protons of the compound, indicating their proximity to the protein surface. A higher percentage suggests a closer contact.
| Proton Group | Chemical Shift (ppm, approx.) | Relative STD Enhancement (%) | Implied Proximity to Target |
| Cyclopropyl (CH, CH₂) | 0.4 - 0.9 | 100 | Closest contact |
| Methylene (CH₂) | 3.8 - 4.0 | 85 | Close contact |
| Methoxyl (OCH₃) | 3.9 | 40 | Moderate proximity |
| Phenolic Ring (Ar-H) | 6.8 - 7.1 | 35 | Distal/solvent-exposed |
Circular Dichroism (CD) and Fluorescence Spectroscopy for Conformational Studies
Circular Dichroism (CD) and fluorescence spectroscopy are complementary techniques used to probe conformational changes in a biological target upon ligand binding. springernature.comnih.govresearchgate.net
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of molecules, particularly the secondary and tertiary structure of proteins. researchgate.netspringernature.com The binding of this compound to a target protein could induce changes in its secondary structure (α-helix, β-sheet content), which would be reflected in the far-UV CD spectrum (190-250 nm). protocols.io Alterations in the tertiary structure, affecting the environment of aromatic amino acids, can be detected in the near-UV CD spectrum (250-350 nm). springernature.com
Fluorescence spectroscopy, particularly monitoring the intrinsic fluorescence of tryptophan residues within a protein, is a highly sensitive method to detect binding events. lboro.ac.ukspringernature.comresearchgate.net The local environment surrounding a tryptophan residue significantly influences its fluorescence emission spectrum. nih.gov If this compound binds near a tryptophan residue, it can cause a shift in the emission maximum (λ_max) or a change in fluorescence intensity (quenching or enhancement). mdpi.com By titrating the protein with the compound and monitoring these changes, one can determine binding affinities (K_d). researchgate.net
Mass Spectrometry Techniques in Mechanistic Studies
Mass spectrometry (MS) offers unparalleled sensitivity and mass accuracy, making it a cornerstone for mechanistic studies, from identifying metabolites to probing protein dynamics.
High-Resolution Mass Spectrometry for Metabolite Identification in Research Samples
To understand the biotransformation of this compound, in vitro studies using research samples such as liver microsomes or hepatocytes are conducted. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is the primary tool for identifying potential metabolites. researchgate.netacs.org The high mass accuracy of instruments like Orbitrap or FT-ICR-MS allows for the confident determination of elemental compositions from measured mass-to-charge (m/z) values. nih.govmdpi.com
In a typical workflow, the parent compound is incubated with the biological matrix. The resulting mixture is analyzed by LC-HRMS. Data mining software then searches for potential metabolite masses based on predicted biotransformation reactions (e.g., oxidation, demethylation, conjugation) and compares their fragmentation patterns (MS/MS spectra) with the parent compound. youtube.com For this compound, plausible phase I metabolites could include O-demethylation of the methoxy (B1213986) group, hydroxylation of the aromatic ring or cyclopropyl group, or N-dealkylation.
Table 2: Plausible Metabolites of this compound Identified by LC-HRMS
This table provides an example of expected results from an in vitro metabolism study, showing the predicted biotransformation, the resulting mass shift, and the exact mass that would be detected.
| Putative Metabolite | Biotransformation | Mass Shift (Da) | Expected [M+H]⁺ (m/z) |
| Parent Compound | - | - | 208.1332 |
| M1 | O-Demethylation | -14.0157 | 194.1175 |
| M2 | Hydroxylation | +15.9949 | 224.1281 |
| M3 | N-Decyclopropylation | -40.0313 | 168.1020 |
| M4 | Glucuronide Conjugate | +176.0321 | 384.1653 |
Hydrogen-Deuterium Exchange Mass Spectrometry for Conformational Dynamics
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformational dynamics in solution. nih.govinteresjournals.org It measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) when the protein is placed in a deuterated buffer. sciopen.com The exchange rate is highly dependent on the solvent accessibility and hydrogen bonding of the amide protons. nih.gov
When this compound binds to its target, regions of the protein involved in binding or allosteric conformational changes will become protected from solvent, leading to a reduced rate of deuterium uptake. yorku.canih.gov By comparing the deuterium uptake of the protein in its free (apo) and bound (holo) states, it is possible to map the binding site and identify distal regions affected by the binding event. sciopen.com This provides a detailed picture of the compound's impact on the protein's structural dynamics.
X-ray Crystallography and Cryo-Electron Microscopy for Structure Determination of Compound-Bound Complexes
The most definitive understanding of how this compound interacts with its target comes from high-resolution three-dimensional structures.
X-ray crystallography is the gold standard for determining the atomic structure of small molecule-protein complexes. nih.govwikipedia.orgrigaku.com This technique requires the formation of a high-quality crystal of the protein in complex with the ligand. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built and refined. wikipedia.orgexcillum.com A successfully solved crystal structure would reveal the precise binding orientation of this compound, identifying the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent contacts. frontiersin.org
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique, particularly for large, flexible, or difficult-to-crystallize protein complexes. creative-biostructure.comnih.gov Recent advances have pushed the resolution of cryo-EM into a range that allows for the detailed visualization of small molecule ligands bound to their targets. prereview.orgbiorxiv.orgsciety.org For very large protein targets or membrane proteins that are challenging for crystallography, cryo-EM would be the method of choice to determine the structure of the this compound-bound complex. creative-biostructure.comnih.gov
Table 3: Comparison of Structural Biology Techniques for Studying this compound Complexes
| Technique | Principle | Key Information Provided | Requirements & Considerations |
| X-ray Crystallography | X-ray diffraction from a single crystal | Atomic-resolution (typically <2.5 Å) 3D structure, precise binding pose, specific intermolecular interactions. frontiersin.org | Requires well-diffracting crystals, may not represent solution state. |
| Cryo-Electron Microscopy | Electron imaging of vitrified samples | Near-atomic resolution 3D structure, suitable for large/flexible complexes, visualization of ligand density. nih.govprereview.org | High molecular weight is generally preferred, resolution can vary. |
Co-crystallization and Structure Determination Protocols
The precise determination of the three-dimensional arrangement of atoms within a molecule is paramount for understanding its chemical behavior and potential biological activity. X-ray crystallography stands as the gold standard for this purpose. For a compound like this compound, obtaining a single crystal of sufficient quality for diffraction studies can be a significant challenge. Co-crystallization, a technique where the target molecule is crystallized with a second compound (a coformer), offers a powerful strategy to overcome this hurdle. The selection of a suitable coformer is critical and is often guided by principles of supramolecular chemistry, such as hydrogen bonding and π-π stacking interactions.
In a hypothetical co-crystallization protocol for this compound, a variety of coformers with complementary functional groups would be screened. Carboxylic acids, for instance, could form robust hydrogen bonds with the secondary amine and phenolic hydroxyl group of the target molecule. The general steps for such a protocol would involve:
Solvent Selection: A range of solvents and solvent mixtures are screened to identify conditions where both the target compound and the coformer have moderate solubility.
Stoichiometric Mixing: The compound and coformer are mixed in various stoichiometric ratios (e.g., 1:1, 1:2, 2:1) in the chosen solvent system.
Crystallization Conditions: A variety of crystallization techniques are employed, including slow evaporation, vapor diffusion (liquid-liquid or solid-liquid), and cooling crystallization.
Crystal Harvesting and Mounting: Resultant crystals are carefully harvested and mounted on a goniometer head for X-ray diffraction analysis.
Once a suitable crystal is obtained, X-ray diffraction data is collected. The resulting electron density map is then interpreted to build a molecular model, and the structure is refined to yield precise bond lengths, bond angles, and torsional angles. This data is indispensable for understanding the conformational preferences of the cyclopropylmethylamino group and the intramolecular interactions that stabilize the molecule's structure.
Interactive Table: Hypothetical Co-crystallization Screening Parameters
| Coformer Class | Example Coformer | Potential Interaction Sites with this compound |
| Dicarboxylic Acids | Oxalic Acid | Amine, Phenol |
| Hydroxybenzoic Acids | Salicylic (B10762653) Acid | Amine, Phenol, Methoxy |
| Aromatic Amides | Isonicotinamide | Phenol, Methoxy |
Analysis of Protein-Ligand Interfaces
Understanding how a small molecule like this compound interacts with a biological target, such as a protein receptor or enzyme, is a cornerstone of drug discovery and chemical biology. Techniques that probe the protein-ligand interface provide invaluable insights into the molecular recognition events that govern biological activity.
Another critical technique is Surface Plasmon Resonance (SPR), which allows for the real-time monitoring of binding kinetics, providing association (kon) and dissociation (koff) rate constants. This dynamic information is complementary to the thermodynamic data from ITC.
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are also instrumental in predicting and analyzing protein-ligand interactions. Docking studies can predict the preferred binding pose of this compound within a protein's active site, highlighting potential hydrogen bonds, hydrophobic interactions, and other key contacts. MD simulations can then be used to explore the stability of this binding pose over time and to understand the conformational changes that may occur in both the ligand and the protein upon binding.
Interactive Table: Key Techniques for Protein-Ligand Interface Analysis
| Technique | Information Obtained |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS) |
| Surface Plasmon Resonance (SPR) | Association (kon) and dissociation (koff) rates, binding affinity (Kd) |
| Molecular Docking | Predicted binding pose, key intermolecular interactions |
| Molecular Dynamics (MD) Simulations | Stability of binding pose, conformational changes |
Advanced Chromatographic and Separation Techniques for Research Applications
Chiral Chromatography for Enantiomeric Purity Assessment in Research Batches
The presence of a stereocenter in the cyclopropylmethylamino moiety of this compound means that it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, the ability to separate and quantify them is of utmost importance. Chiral chromatography is the premier technique for this purpose.
The development of a chiral high-performance liquid chromatography (HPLC) method for this compound would involve screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often the first choice due to their broad applicability. The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
A typical method development workflow would include:
Column Screening: Testing a range of commercially available chiral columns with different selectors (e.g., cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate)).
Mobile Phase Optimization: Varying the composition of the mobile phase, which typically consists of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), to achieve optimal resolution and peak shape.
Method Validation: Once a suitable separation is achieved, the method would be validated for parameters such as linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) to ensure its reliability for assessing the enantiomeric purity of research batches.
Interactive Table: Hypothetical Chiral HPLC Method Parameters
| Parameter | Condition |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 25 °C |
Hyphenated Techniques for Complex Mixture Analysis
In the course of synthesis and in biological studies, this compound may be present in complex matrices containing impurities, metabolites, or other reaction components. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of such mixtures.
Liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful hyphenated technique. The liquid chromatograph separates the components of the mixture based on their physicochemical properties, and the mass spectrometer provides mass-to-charge ratio (m/z) information for each eluting component. This allows for the identification of known compounds and the tentative identification of unknown structures based on their molecular weight and fragmentation patterns. For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is often employed, where specific precursor-to-product ion transitions are monitored, providing high selectivity and sensitivity.
Gas chromatography-mass spectrometry (GC-MS) could also be applicable, particularly if the compound is derivatized to increase its volatility. This technique is highly effective for the separation and identification of volatile and semi-volatile compounds.
These hyphenated techniques are crucial not only for purity assessment but also for metabolism studies, where they can be used to identify and quantify the metabolites of this compound in biological samples such as plasma, urine, or tissue homogenates.
Emerging Research Applications and Future Directions for 4 Cyclopropylamino Methyl 2 Methoxyphenol
Development of Chemical Probes and Reporter Molecules
The structure of 4-[(cyclopropylamino)methyl]-2-methoxyphenol is well-suited for the development of sophisticated chemical probes and reporter molecules. The guaiacol (B22219) (2-methoxyphenol) nucleus can be strategically functionalized to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags, enabling the visualization and tracking of biological processes. The aminomethyl linker provides a convenient attachment point for these modifications without significantly altering the core scaffold, which may be crucial for retaining biological activity.
The cyclopropylamine (B47189) moiety can influence the physicochemical properties of the resulting probes, such as solubility and membrane permeability, which are critical for their efficacy in cellular and in vivo studies. For instance, cyclopropylamine-containing compounds have been investigated as mechanistic probes in studies of bioreductive anticancer drug action. nih.gov Furthermore, the inherent reactivity of the phenol (B47542) group on the guaiacol ring could be exploited for the design of activity-based probes that form covalent bonds with their biological targets, allowing for their identification and characterization. The design of such probes often involves a deep understanding of reaction-based mechanisms to ensure selectivity for the target of interest. nih.gov
Table 1: Potential Reporter Groups for Chemical Probe Development
| Reporter Group | Detection Method | Potential Application |
| Fluorescein | Fluorescence Microscopy | Cellular imaging and localization studies |
| Biotin | Streptavidin-based assays | Affinity purification of target proteins |
| Alkyne/Azide | Click Chemistry | Bioorthogonal labeling and proteomics |
| Radioisotope (e.g., ¹⁸F) | Positron Emission Tomography (PET) | In vivo imaging and biodistribution studies |
Potential as a Scaffold for Novel Research Tools
The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. The this compound structure represents a promising scaffold for the generation of novel research tools. The guaiacol core is a common motif in natural products and has been utilized as a platform for the synthesis of biologically active compounds. researchgate.net
The cyclopropyl (B3062369) group is a particularly valuable "fragment" in drug design, known for its ability to enhance potency, improve metabolic stability, and increase brain permeability of drug candidates. acs.orgresearchgate.netnih.govsemanticscholar.org By systematically modifying the substituents on the aromatic ring of the guaiacol moiety and exploring different substitution patterns on the cyclopropylamine, a diverse library of compounds can be generated. These compounds could then be screened for a wide range of biological activities, leading to the discovery of novel research tools for studying specific proteins or pathways.
Integration into Fragment-Based Drug Discovery (FBDD) or Covalent Inhibitor Design (Pre-Clinical Research)
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds in drug discovery. It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The cyclopropyl fragment is a highly sought-after motif in FBDD due to its unique conformational and electronic properties. acs.orgresearchgate.netnih.govsemanticscholar.org The this compound molecule itself, or smaller fragments thereof, could be included in fragment screening libraries. For instance, cyclopropylamine derivatives have been explored as inhibitors of enzymes like Lysine Specific Demethylase 1 (LSD1). nih.gov
Furthermore, the phenolic hydroxyl group of the guaiacol moiety presents an opportunity for the design of covalent inhibitors. Covalent inhibitors form a stable, covalent bond with their target protein, often leading to enhanced potency and prolonged duration of action. The phenol can act as a "warhead" that, upon binding to the target, can be activated to form a covalent linkage with a nearby nucleophilic amino acid residue, such as cysteine or serine. researchgate.netbiosolveit.denih.govmdpi.com The design of such inhibitors requires a careful balance of reactivity to ensure target selectivity and minimize off-target effects.
Advanced Synthetic Method Development for Complex Analogs
The synthesis of complex analogs of this compound necessitates the development of advanced and versatile synthetic methodologies. The construction of the core structure likely involves the coupling of a functionalized guaiacol derivative with a cyclopropylamine-containing building block. Recent advances in the synthesis of cyclopropylamines, such as titanium-mediated coupling of nitriles with Grignard reagents and nickel-catalyzed N-arylation, provide efficient routes to key intermediates. organic-chemistry.orgresearchgate.net
The derivatization of the guaiacol core can be achieved through various aromatic substitution reactions. The development of regioselective methods to introduce substituents at specific positions on the phenol ring will be crucial for exploring the structure-activity relationships of the analogs. Furthermore, stereoselective synthesis of substituted cyclopropylamine moieties would allow for the investigation of the impact of stereochemistry on biological activity. The synthesis of bicyclic cyclopropylamines has also been reported, opening up possibilities for creating more conformationally constrained and potent analogs. nih.gov
Table 2: Key Synthetic Transformations for Analog Synthesis
| Reaction Type | Purpose | Key Reagents/Catalysts |
| Reductive Amination | Formation of the aminomethyl linker | NaBH(OAc)₃, Ti(OiPr)₄ |
| Cross-Coupling Reactions | N-Arylation of cyclopropylamine | Palladium or Nickel catalysts |
| Electrophilic Aromatic Substitution | Functionalization of the guaiacol ring | Halogenating agents, Nitrating agents |
| Cyclopropanation | Synthesis of the cyclopropylamine moiety | Titanium-based reagents, Grignard reagents |
Mechanistic Insights into Broader Biological Processes (e.g., Signaling Pathways)
Guaiacol and its derivatives have been shown to possess a range of biological activities, including antioxidant and anti-inflammatory properties. nih.govresearchgate.net Synthetic guaiacol derivatives have been investigated as inhibitors of myeloperoxidase (MPO), an enzyme involved in oxidative stress and inflammation in cardiovascular disease. nih.govdntb.gov.ua By serving as a scaffold for a new class of compounds, this compound and its analogs could be used to probe the role of MPO and other enzymes in various signaling pathways.
The modulation of signaling pathways is a cornerstone of modern drug discovery. For example, marine-derived yaequinolone derivatives have been shown to suppress colorectal cancer cell proliferation by modulating the MAPK signaling pathway. mdpi.com By systematically evaluating the effects of this compound analogs on different signaling cascades, researchers could gain valuable mechanistic insights into complex biological processes and identify novel therapeutic targets.
Collaborative Research Opportunities and Interdisciplinary Approaches
The multifaceted nature of the research applications for this compound necessitates a highly collaborative and interdisciplinary approach. The successful development of this compound and its analogs into valuable research tools and potential therapeutic leads will require the combined expertise of synthetic chemists, chemical biologists, pharmacologists, and computational scientists. uchicago.edugesundheitsindustrie-bw.de
Case studies in drug discovery have repeatedly demonstrated the power of collaboration between academic institutions, pharmaceutical companies, and contract research organizations (CROs). drugdiscoverynews.comcollaborativedrug.comcollaborativedrug.com Such collaborations can accelerate the pace of research by providing access to specialized technologies, compound libraries, and expertise. The development of chemical biology tools, in particular, thrives in an interdisciplinary environment where chemists and biologists work closely together to design, synthesize, and validate novel molecular probes. uchicago.eduresearchgate.net The future of research surrounding this compound will likely be shaped by such synergistic partnerships, leading to innovative discoveries and advancements in our understanding of biology and medicine.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[(Cyclopropylamino)methyl]-2-methoxyphenol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-methoxy-4-(bromomethyl)phenol with cyclopropylamine in the presence of a base (e.g., K₂CO₃ or NaOH) under reflux conditions. Solvent polarity and temperature significantly impact yield: polar aprotic solvents (e.g., DMF) at 80–100°C enhance cyclopropylamine reactivity . Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity.
Q. Which analytical techniques are most effective for characterizing structural and purity attributes of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropyl-CH₂-NH and methoxy groups). Key signals: δ 0.5–1.2 ppm (cyclopropyl protons), δ 3.8 ppm (methoxy), δ 4.2 ppm (CH₂-NH) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect impurities <0.5% .
- X-ray crystallography : Resolves stereochemistry of the cyclopropylamino group (if chiral) .
Q. How does the compound’s solubility and stability vary across solvents and pH conditions?
- Methodological Answer : Solubility is highest in polar solvents (e.g., methanol, DMSO) due to hydrogen bonding from the phenolic -OH and methoxy groups. Stability assays (UV-Vis, HPLC) show degradation at pH <3 (acid-catalyzed hydrolysis of cyclopropylamine) and pH >10 (demethylation of methoxy group). Storage recommendations: anhydrous conditions at –20°C .
Advanced Research Questions
Q. How can researchers resolve contradictory reports on its biological activity (e.g., antimicrobial vs. negligible efficacy)?
- Methodological Answer : Discrepancies arise from assay conditions. Standardize protocols:
- MIC assays : Use CLSI guidelines with S. aureus (ATCC 25923) and E. coli (ATCC 25922). Include positive controls (e.g., ciprofloxacin) .
- Biofilm studies : Quantify via crystal violet staining under varying oxygen levels (aerobic vs. anaerobic) .
- Mechanistic studies : Fluorescence quenching to assess DNA gyrase binding vs. membrane disruption (via SYTOX Green uptake) .
Q. What strategies elucidate structure-activity relationships (SAR) for modifying substituents to enhance target selectivity?
- Methodological Answer :
- Substituent variation : Replace cyclopropylamino with azetidine (smaller ring strain) or tert-butylamino (steric bulk). Compare logP (HPLC) and IC₅₀ in enzyme assays .
- Pharmacophore mapping : DFT calculations (e.g., Gaussian 16) identify electrostatic contributions of the phenolic -OH to hydrogen bonding .
Q. What are the dominant degradation pathways under oxidative and photolytic conditions?
- Methodological Answer :
- Oxidative degradation : Use H₂O₂ or Fenton’s reagent. LC-MS identifies quinone derivatives (m/z +16) via hydroxyl radical attack on the phenol ring .
- Photolysis : Expose to UV (254 nm) in methanol; monitor methoxy group demethylation (HPLC retention time shifts) .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for metabolic profiling?
- Methodological Answer :
- In vitro metabolism : Incubate with human liver microsomes (HLMs) + NADPH. LC-HRMS detects hydroxylated metabolites (e.g., m/z 224.105 → 240.100) .
- CYP inhibition : Fluorescent probes (e.g., CYP3A4: midazolam) assess competitive inhibition. IC₅₀ <10 µM suggests high interaction risk .
Q. What computational models predict its blood-brain barrier (BBB) permeability and toxicity endpoints?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
